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molecular formula C12H12ClN3 B8540385 2-(3-Chloroanilino)-3-aminomethylpyridine

2-(3-Chloroanilino)-3-aminomethylpyridine

Cat. No. B8540385
M. Wt: 233.69 g/mol
InChI Key: SACUGYGVTSZFEA-UHFFFAOYSA-N
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Patent
US05264437

Procedure details

A suspension of lithium aluminum hydride (4.6 g, 121.2 mmoles) in tetrahydrofuran (300 ml) was heated to reflux. To this refluxing suspension, a solution of 2-(3-chloroanilino)-3-carbamoylpyridine (10.0 g, 40.4 mmole) in tetrahydrofuran (200 ml), (prepared, for example, as described in Example 3B), was slowly added dropwise. The reaction mixture was stirred for 18 hours and cooled to room temperature. Solutions of tetrahydrofuran and H2O (20 ml, 50:50), 20 ml of 10% NaOH and 20 ml of H2O were added to the reaction mixture. A white precipitate was formed and removed by filtration. Three quarters of the solvent was removed. The residue was extracted in ethyl acetate (5×100 ml) and washed with H2O. The solution was dried over MgSO4 and the MgSO4 was removed by filtration. The solvent was removed by evaporation resulting in a 10.3 g of 2-(3-chloroanilino)-3-aminomethylpyridine, as a light yellow oil, which was used without further purification.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[NH:11][C:12]1[C:17]([C:18](=O)[NH2:19])=[CH:16][CH:15]=[CH:14][N:13]=1.O.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[NH:11][C:12]1[C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=[CH:14][N:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(NC2=NC=CC=C2C(N)=O)C=CC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
Three quarters of the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted in ethyl acetate (5×100 ml)
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the MgSO4 was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(NC2=NC=CC=C2CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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